Optimal DAR Range for Therapeutic Index: SMCC-DM1 Conjugates Demonstrate Comparable Clearance at DAR ≤6
Systematic DAR variation studies demonstrate that for SMCC-DM1 conjugates (using the uncleavable linker targeting EGFR), ADCs with an average DAR below ~6 exhibited comparable clearance rates, whereas conjugates with average DAR of ~9-10 displayed rapid clearance and reduced in vivo efficacy [1]. This establishes a defined operational window for SMCC-DM1 that supports the clinical DAR of 3.5 used in T-DM1, and provides a benchmark for balancing potency with tolerability in preclinical ADC development [2].
| Evidence Dimension | Pharmacokinetic clearance as a function of DAR |
|---|---|
| Target Compound Data | SMCC-DM1 conjugates with average DAR ~2-6: comparable clearance; DAR ~9-10: rapid clearance |
| Comparator Or Baseline | Cleavable linker control (M9346A-sulfo-SPDB-DM4) showed similar DAR-dependent PK behavior |
| Quantified Difference | Liver accumulation at 2-6 h: DAR 9-10 ADCs: 24-28% ID/g vs. DAR ≤6 ADCs: 7-10% ID/g |
| Conditions | In vivo PK and biodistribution in mice; J2898A-SMCC-DM1 (anti-EGFR) and M9346A-sulfo-SPDB-DM4 (anti-FRα) conjugates |
Why This Matters
This DAR threshold guides conjugate design: maintaining average DAR ≤6 ensures predictable clearance and avoids the accelerated hepatic sequestration that compromises efficacy of over-conjugated SMCC-DM1 ADCs.
- [1] Sun X, et al. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates. Bioconjug Chem. 2017;28(5):1371-1381. PMID: 28388844. View Source
- [2] Goldmacher VS, et al. Statistics of the distribution of the abundance of molecules with various drug loads in maytansinoid antibody-drug conjugates. Bioconjug Chem. 2015;26(3):514-524. View Source
